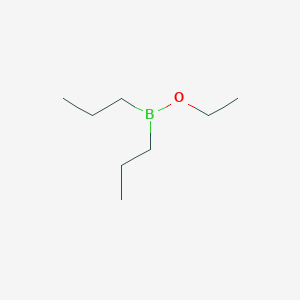
Ethyl dipropylborinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl dipropylborinate is an organoboron compound that belongs to the class of boronic esters These compounds are characterized by the presence of a boron atom bonded to two alkyl or aryl groups and an alkoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl dipropylborinate can be synthesized through several methods. One common approach involves the reaction of triethylborane with propyl alcohol under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the boronic ester. The reaction is carried out under an inert atmosphere to prevent oxidation of the boron compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The purification of this compound is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl dipropylborinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert this compound into borohydrides.
Substitution: The alkoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted boronic esters depending on the nucleophile used.
Scientific Research Applications
Ethyl dipropylborinate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Materials Science: this compound is used in the preparation of boron-doped materials with unique electronic and optical properties.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.
Mechanism of Action
The mechanism of action of ethyl dipropylborinate involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Ethyl dipropylborinate can be compared with other boronic esters such as:
- Mthis compound
- Phenyl dipropylborinate
- Butyl dipropylborinate
Uniqueness
This compound is unique due to its specific alkyl groups, which influence its reactivity and solubility. Compared to other boronic esters, it may offer distinct advantages in terms of reaction selectivity and product yield in certain applications.
Properties
CAS No. |
53678-60-7 |
|---|---|
Molecular Formula |
C8H19BO |
Molecular Weight |
142.05 g/mol |
IUPAC Name |
ethoxy(dipropyl)borane |
InChI |
InChI=1S/C8H19BO/c1-4-7-9(8-5-2)10-6-3/h4-8H2,1-3H3 |
InChI Key |
QWSFPDWZCWBPRI-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC)(CCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


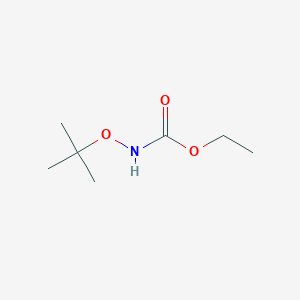

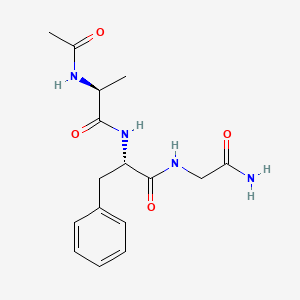
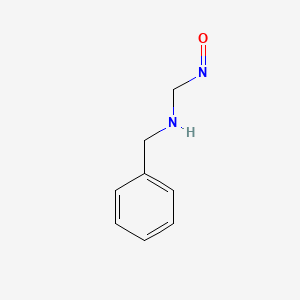
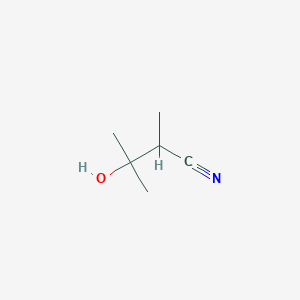
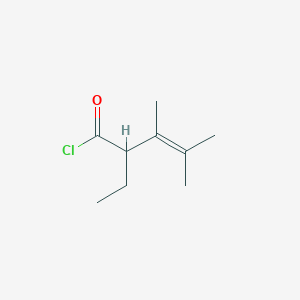
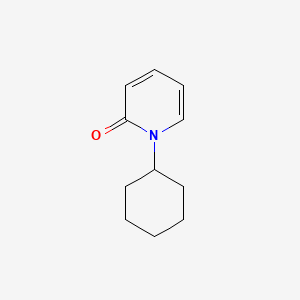
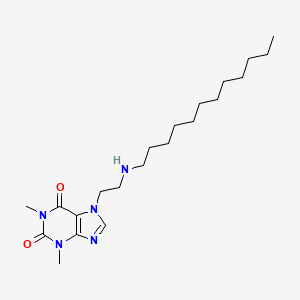
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14652422.png)
![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652431.png)
![Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate](/img/structure/B14652443.png)
![Ethyl 2-chloro-2-[(E)-(2,5-dichlorophenyl)diazenyl]propanoate](/img/structure/B14652447.png)
![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652448.png)
![1,2,3,4-Tetrahydrobenzo[f]quinoline](/img/structure/B14652452.png)
